molecular formula C19H20F2N4O2 B7681522 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide

3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide

Cat. No. B7681522
M. Wt: 374.4 g/mol
InChI Key: DYQZKNYPPPTVLL-UHFFFAOYSA-N
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Description

3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide, also known as Compound A, is a novel small molecule with potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A acts as a selective inhibitor of the NF-κB pathway, which is a critical regulator of inflammation and immune response. The compound binds to the IKKβ kinase subunit and prevents its activation, leading to the inhibition of NF-κB signaling. This results in the suppression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. The compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis, colitis, and asthma.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A in lab experiments include its potent and selective inhibition of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB signaling in various diseases. Additionally, the compound has low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the limitations of using 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A include its high cost and limited availability, which may restrict its use in some research settings.

Future Directions

There are several future directions for the research on 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A. One potential application of the compound is in the treatment of cancer, where it could be used as a single agent or in combination with chemotherapy. Additionally, the compound could be studied for its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide is a novel small molecule with potential therapeutic applications in various diseases. The compound acts as a selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB signaling in various diseases. While there are limitations to using 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.

Synthesis Methods

The synthesis of 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A involves a multi-step process that starts with the reaction of 3,5-difluorobenzoyl chloride with 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid. The resulting intermediate is then treated with acetic anhydride and triethylamine to form 3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A. The purity of the compound is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated in detail.

properties

IUPAC Name

3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-15-11-14(12-16(21)13-15)19(27)23-6-4-18(26)25-9-7-24(8-10-25)17-3-1-2-5-22-17/h1-3,5,11-13H,4,6-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZKNYPPPTVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCNC(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide

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